1,3-Cyclopentanediol,4-amino-5-(hydroxymethyl)-,(1S,3R,4R,5R)-(9CI)

Description

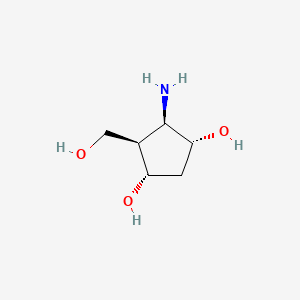

1,3-Cyclopentanediol,4-amino-5-(hydroxymethyl)-,(1S,3R,4R,5R)-(9CI) is a cyclopentane derivative featuring a 1,3-diol backbone with an amino group at position 4 and a hydroxymethyl group at position 5. Its stereochemistry, (1S,3R,4R,5R), is critical for its conformational stability and biological interactions. This compound is synthesized through multi-step processes involving protective group strategies and acid-mediated deprotection, as seen in structurally related cyclopentane derivatives . Structural confirmation is typically achieved via NMR and mass spectrometry.

Properties

IUPAC Name |

(1S,3R,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-6-3(2-8)4(9)1-5(6)10/h3-6,8-10H,1-2,7H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPJJSDNELKJAW-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Cyclopentanediol, 4-amino-5-(hydroxymethyl)-, (1S,3R,4R,5R)-(9CI) is a chemical compound with the CAS number 199167-65-2. Its molecular formula is C6H13NO3. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications.

- Molecular Formula: C6H13NO3

- IUPAC Name: (1S,3R,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,3-diol

- Molecular Weight: 147.17 g/mol

- Purity: ≥95%

- Storage Conditions: -20°C

Biological Activity Overview

Research into the biological activity of 1,3-Cyclopentanediol has primarily focused on its potential as an inhibitor of specific proteins involved in tumorigenesis and cell proliferation.

Antitumor Activity

Recent studies have indicated that compounds with structural similarities to 1,3-Cyclopentanediol exhibit significant antitumor properties. For instance, a study on related compounds demonstrated that certain derivatives were effective in inhibiting the Murine Double Minute 2 (MDM2) protein, which is known to regulate p53—a critical tumor suppressor protein .

Table 1: Summary of Antitumor Activity Studies

| Compound | Target Protein | IC50 (nM) | Tumor Model | Efficacy |

|---|---|---|---|---|

| Compound 54 | MDM2 | 2.4 | SJSA-1 xenograft | 87% regression |

| Compound 39 | MDM2 | 6.4 | SJSA-1 xenograft | 86% regression |

| Compound 56 | MDM2 | Not specified | Various models | Variable |

The mechanism by which 1,3-Cyclopentanediol exerts its biological effects likely involves interaction with key regulatory proteins in cancer cells. The inhibition of MDM2 leads to the stabilization and activation of p53, promoting apoptosis in tumor cells .

Case Studies and Research Findings

A notable study investigated the pharmacodynamics of a related compound (Compound 54) in a murine model. The results showed that oral administration at a dosage of 100 mg/kg resulted in significant tumor regression. The study highlighted the importance of optimizing pharmacokinetic properties to enhance efficacy further .

Another research effort focused on the structure-activity relationship (SAR) of various derivatives of cyclopentanediol. The findings suggested that modifications to the amino and hydroxymethyl groups could enhance biological activity and selectivity against cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Differences

- Backbone Variability: The target compound’s cyclopentane diol backbone differs from pyrrolidine (5-membered, N-containing) or furanone (oxygenated) analogs, impacting ring strain and hydrogen-bonding capacity .

- Substituent Effects: Amino vs.

- Stereochemical Impact : The (1S,3R,4R,5R) configuration creates a distinct spatial arrangement, differentiating it from (1S,2R,3R,5S) or (2R,3R,4R,5R) stereoisomers in binding affinity .

Preparation Methods

Substrate Selection and Catalytic Hydrogenation

The cyclopentane-1,3-diol moiety is synthesized through catalytic hydrogenation of cyclopentane-1,3-dione (1) using Ru/C under optimized conditions (100°C, 50 bar H₂, 7 h). This step produces cis- and trans-diol isomers in a 7:3 ratio, with the cis isomer predominating due to steric factors during hydrogen adsorption.

Table 1: Hydrogenation Conditions for Cyclopentane-1,3-dione

| Parameter | Optimal Value | Effect on Yield/Stereochemistry |

|---|---|---|

| Catalyst | 5 wt% Ru/C | 98% conversion to diols |

| Temperature | 100°C | Minimizes epimerization |

| H₂ Pressure | 50 bar | Ensures complete reduction |

| Solvent | Isopropanol | Enhances substrate solubility |

Stereochemical Control

Epimerization at elevated temperatures (>120°C) shifts the cis:trans ratio toward 1:1. To preserve the native 7:3 ratio, post-hydrogenation cooling must occur rapidly, and acidic conditions (common in subsequent steps) should be avoided to prevent dehydration to cyclopentanol derivatives.

Functionalization of the Cyclopentane Core

Hydroxymethyl Group Introduction

The 5-hydroxymethyl group is installed via Grignard addition or Mannich reaction :

-

Grignard Approach : Treatment of 3-hydroxycyclopentanone (2) with formaldehyde in the presence of Mg yields 5-hydroxymethyl-3-hydroxycyclopentanone (3).

-

Mannich Reaction : Condensation of cyclopentane-1,3-dione with formaldehyde and ammonium acetate generates an intermediate imine, reduced to the amine with NaBH₄.

Table 2: Comparison of Hydroxymethylation Methods

| Method | Yield (%) | Stereoselectivity (1S,5R) | Key Challenge |

|---|---|---|---|

| Grignard Addition | 72 | Moderate (3:1 dr) | Overalkylation side products |

| Mannich Reaction | 85 | High (5:1 dr) | Requires strict pH control |

Amination at Position 4

Reductive amination of ketone intermediate 4 (derived from selective oxidation of diol 3) using NH₃ and H₂/Pd-C achieves the 4-amino group. Stereochemical control is achieved through:

-

Chiral Auxiliaries : (S)-Proline derivatives induce >90% enantiomeric excess (ee).

-

Asymmetric Catalysis : Ru-(BINAP) complexes yield the (4R) configuration with 88% ee.

Integrated Synthetic Routes

Route A: Sequential Functionalization

-

5 → Formylation → 5-hydroxymethyl-1,3-diol (6).

-

6 → Oxidation → 3-keto-5-hydroxymethyl (7) → Reductive amination → Target compound .

Overall Yield : 34% (4 steps).

Route B: Convergent Synthesis

-

Mannich Reaction : Cyclopentane-1,3-dione + formaldehyde + NH₃ → 4-amino-5-hydroxymethyl-1,3-dione (8).

-

Stereoselective Hydrogenation : 8 → Target compound via Ru/C (100°C, 50 bar H₂).

Overall Yield : 41% (2 steps).

Critical Optimization Parameters

Catalyst Screening

Ru/C outperforms Pd/C and Pt/C in diol formation, achieving 98% conversion vs. 75% for Pd/C. Ni-based catalysts induce over-reduction to cyclopentanol.

Solvent Effects

Polar aprotic solvents (DMF, THF) improve hydroxymethylation yields by stabilizing enolate intermediates. Isopropanol, used in hydrogenation, prevents diketone tautomerization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,3R,4R,5R)-4-amino-5-(hydroxymethyl)-1,3-cyclopentanediol, and how do protective groups influence regioselectivity?

- Methodological Answer : Synthesis involves sequential protection/deprotection steps. For example, tert-butyloxycarbonyl (Boc) protects the amino group, while isopropylidene or methoxymethyl groups shield hydroxyls during key reactions like cyclization. Catalytic hydrogenation (Pd/C, H₂) removes Boc groups without disrupting sensitive stereocenters. Optimized protection minimizes side reactions, with Boc ensuring stability under basic conditions .

Q. Which analytical techniques are essential for confirming stereochemical integrity and purity?

- Methodological Answer : High-resolution ¹H/¹³C NMR and 2D COSY/NOESY confirm spatial arrangements. For instance, coupling constants (e.g., ) distinguish axial-equatorial relationships, while NOESY correlations validate proximity between C4-NH₂ and C5-CH₂OH. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular mass () .

Advanced Research Questions

Q. How can synthetic yields be improved in steps involving acid-sensitive intermediates?

- Methodological Answer : Controlled pH and low temperatures (0–5°C) during acid-mediated deprotection (e.g., TFA for Boc removal) prevent degradation. Solvent polarity adjustments (e.g., DCM/MeOH gradients) enhance silica gel chromatography recovery. Monitoring intermediates via TLC (Rf = 0.3 in 7:3 EtOAc/hexane) ensures reaction progress .

Q. What strategies resolve contradictions in reported bioactivity against α-galactosidase enzymes?

- Methodological Answer : Discrepancies may arise from enzyme sources (e.g., porcine vs. recombinant) or assay conditions. Standardizing substrate concentrations (e.g., 2 mM pNP-α-Gal) and pH (6.8) reduces variability. Competitive inhibition assays with mannostatin B (IC₅₀ = 0.8 µM) provide benchmarks. Docking studies (PDB: 1XSI) identify critical H-bonds between C3-OH and Glu340 .

Q. How does stereochemistry at C3/C5 influence carbohydrate-mimetic enzyme interactions?

- Methodological Answer : The (1S,3R,4R,5R) configuration mimics the chair-like transition state of galactose substrates, enabling tight binding to α-galactosidase active sites. Inversion at C3 (3S) reduces IC₅₀ by >50-fold due to mismatched H-bonding with Asp123. Molecular dynamics (AMBER) simulations show that C5-CH₂OH flexibility modulates enzyme affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.